molecular formula C10H13NO4S2 B1476535 N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine CAS No. 1858251-81-6

N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine

Cat. No. B1476535
CAS RN: 1858251-81-6
M. Wt: 275.3 g/mol
InChI Key: LKUSPHMWRZZEBP-UHFFFAOYSA-N
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Description

N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine, also known as MTPG, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTPG is a glycine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Polymerization Initiator and Modification

N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine derivatives have been utilized as initiators in the polymerization processes, particularly for the synthesis of polypeptoids. A study demonstrated the use of a related compound, 4-(methylthio)phenyl piperidine-4-carboxylate, as an initiator for the ring-opening polymerization of N-methyl-glycine-N-carboxyanhydride. Following polymerization, the thioester group of the initiator was oxidized to yield an α-terminal reactive 4-(methylsulfonyl)phenyl piperidine-4-carboxylate polymer. This activated carboxylic acid terminus allowed for straightforward modification with various nucleophiles under mild conditions, showcasing the compound's potential in bioconjugation applications (Borova et al., 2021).

Peptide Synthesis

The compound has also found application in the synthesis of polypeptides with known repeating sequences of amino acids. A related study described the synthesis of a tetrapeptide using a 4-(methylthio)phenyl ester, which was easily converted to a protected 4-(methylsulfonyl)phenyl activated ester without decomposition. This method facilitated the polymerization of the material, leading to the production of poly-(ε-N-carbobenzoxyl-L-lysylglycyl)glycine, demonstrating the compound's role in peptide synthesis and the potential for creating complex biological molecules (Johnson & Rea, 1970).

Environmental Behavior Study

In environmental research, the behavior of N-(phenylsulfonyl)-glycine (a compound with a similar functional group) and related compounds was studied in a municipal sewage treatment plant. This study aimed to understand the degradation and transformation processes of such compounds in wastewater treatment, providing insights into their environmental fate and potential impacts (Krause & Schöler, 2000).

Glycine Transporter Inhibition

N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine derivatives have been explored as glycine transporter-1 (GlyT1) inhibitors. This application is significant in neurological research, where regulating glycine levels can impact various neurological conditions. A study in this area focused on the design, synthesis, and in vivo efficacy of such inhibitors, highlighting their potential in treating disorders related to glycine dysregulation (Cioffi et al., 2016).

properties

IUPAC Name

2-(3-methylsulfanyl-N-methylsulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c1-16-9-5-3-4-8(6-9)11(7-10(12)13)17(2,14)15/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUSPHMWRZZEBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N(CC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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